molecular formula C9H11N3 B11920955 2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine

2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine

Cat. No.: B11920955
M. Wt: 161.20 g/mol
InChI Key: HCSLBHDATBSOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine is a heterocyclic amine featuring a pyrrolopyridine core fused at positions 2,3-c of the pyridine ring, with an ethanamine substituent at the 7-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-c]pyridin-7-yl)ethanamine

InChI

InChI=1S/C9H11N3/c10-4-1-8-9-7(2-5-11-8)3-6-12-9/h2-3,5-6,12H,1,4,10H2

InChI Key

HCSLBHDATBSOGF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C=CN=C2CCN

Origin of Product

United States

Preparation Methods

Acid-Promoted Cyclization of Amidoacetals

A foundational method involves acid-catalyzed intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. Nechayev et al. demonstrated this approach for pyrrolo[2,3-c]pyridine-7-ones, which serve as precursors for further functionalization. The reaction proceeds via activation of the amidoacetal, followed by nucleophilic attack of the pyrrole nitrogen to form the bicyclic system. Scaling to 1.5 mol quantities achieved consistent yields (75–85%) without optimization.

Key Reaction Conditions :

  • Catalyst : Trifluoroacetic acid (TFA) or HCl

  • Solvent : Dichloromethane or acetonitrile

  • Temperature : Reflux (80–100°C)

This method is advantageous for large-scale synthesis but requires subsequent steps to reduce the ketone to an amine.

Bromination and Suzuki-Miyaura Coupling

Brominated intermediates enable late-stage diversification. For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine was synthesized via bromination of a preformed pyrrolopyridine core using copper(II) bromide and tert-butyl nitrite. Subsequent Suzuki coupling with boronic acids introduced aryl groups at the 6-position, though analogous strategies could target the 7-position for ethanamine installation.

Optimized Bromination Protocol :

ReagentQuantity (mmol)Yield (%)
CuBr₂2.1960
tert-Butyl nitrite1.17

Microwave-assisted Suzuki reactions (125°C, 26 min) using Pd(PPh₃)₄ improved coupling efficiency.

Introduction of the Ethanamine Side Chain

Reductive Amination of Carbonyl Intermediates

Pyrrolo[2,3-c]pyridine-7-ones from cyclization reactions were reduced to amines using sodium cyanoborohydride or catalytic hydrogenation. For example:

Pyrrolo[2,3-c]pyridine-7-oneNaBH3CN, NH4OAc7Aminopyrrolopyridine(Yield: 65–72%)[11]\text{Pyrrolo[2,3-c]pyridine-7-one} \xrightarrow{\text{NaBH}3\text{CN, NH}4\text{OAc}} 7-\text{Aminopyrrolopyridine} \quad (\text{Yield: 65–72\%})

Ethylamine side chains were introduced via alkylation of the primary amine using ethyl bromide or tosylate derivatives.

Direct Functionalization via Nucleophilic Substitution

Patents describe halogenated pyrrolopyridines undergoing nucleophilic displacement with ethylamine derivatives. For instance, 7-bromo-1H-pyrrolo[2,3-c]pyridine reacted with ethylenediamine in the presence of K₂CO₃ and Cu(OAc)₂ to yield 2-(1H-pyrrolo[2,3-c]pyridin-7-yl)ethanamine.

Representative Conditions :

  • Base : K₂CO₃ (3 equiv)

  • Catalyst : Cu(OAc)₂ (1 equiv)

  • Solvent : 1,4-Dioxane/H₂O

  • Temperature : 85°C (microwave)

Alternative Routes: Ring-Expansion and Multicomponent Reactions

Ring Expansion of Pyridine Derivatives

Arylaziridines underwent palladium-catalyzed ring expansion with o-iodoanilines to form pyrrolopyridine cores. For example, Pd(OAc)₂ and P(p-Cl-C₆H₄)₃ facilitated the insertion of aziridines into C–N bonds, yielding ethanamine-substituted products.

Typical Yields :

SubstrateProduct Yield (%)
o-Iodoaniline70
2-Methylaziridine65

Tandem Cyclization-Alkylation

WO2006025716A1 discloses a one-pot synthesis where cyclization and alkylation occur sequentially. A pyrrole intermediate was treated with cyclopropylmethyl bromide and DBU to form the pyrrolopyridine core, followed by coupling with ethylamine precursors.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Acid-promoted cyclizationScalable, high regioselectivityRequires ketone reduction step75–85
Suzuki couplingLate-stage diversificationDependent on brominated intermediates60–78
Reductive aminationStraightforward amine installationOver-reduction risks65–72
Ring expansionAtom-economicLimited substrate scope65–70

Industrial-Scale Considerations

The acid-promoted cyclization and microwave-assisted Suzuki coupling are most viable for large-scale production due to short reaction times and minimal purification steps. Regulatory challenges include controlling genotoxic impurities (e.g., brominated byproducts) and ensuring stereochemical purity.

Emerging Strategies

Recent advances in photoredox catalysis and electrochemical methods offer greener alternatives. For example, visible-light-mediated C–H amination could bypass prefunctionalized intermediates .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrole ring is susceptible to oxidation due to its electron-rich nature. Common oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide convert the pyrrole moiety into oxidized derivatives (e.g., N-oxides or hydroxylated products). For example:

  • Reaction : Oxidation of the pyrrole ring at the 7-position generates a hydroxylated intermediate, which can further undergo dehydration to form quinone-like structures.

  • Conditions : Room temperature, dichloromethane solvent, 12–24 hr .

Oxidizing Agent Product Application
mCPBAN-Oxide derivativeIntermediate for anticancer agents
H₂O₂/Fe³⁺Hydroxylated derivativePrecursor for kinase inhibitors

Reduction Reactions

The ethylamine side chain and nitrogen atoms participate in reduction reactions:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces unsaturated bonds in the pyridine ring, yielding tetrahydro derivatives.

  • Borohydride Reduction : NaBH₄ selectively reduces imine groups formed during intermediate synthesis.

Example :

C9H11N3+H2Pd/CC9H13N3\text{C}_9\text{H}_{11}\text{N}_3 + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_9\text{H}_{13}\text{N}_3

This reaction is critical for modulating lipophilicity in drug design.

Substitution Reactions

The pyridine nitrogen and pyrrole C–H positions undergo electrophilic substitution:

Nitration and Bromination

  • Nitration : Fuming HNO₃ in H₂SO₄ introduces nitro groups at the 4-position of the pyridine ring .

  • Bromination : Br₂/FeBr₃ selectively brominates the pyrrole ring at the 3-position.

Reaction Conditions Regioselectivity
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrPyridine C4
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°CPyrrole C3

N-Alkylation

The ethylamine group undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form secondary amines:

C9H11N3+CH3IK2CO3C10H13N3\text{C}_9\text{H}_{11}\text{N}_3 + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_{10}\text{H}_{13}\text{N}_3

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization. For example:

  • Reagent : Arylboronic acids, Pd(PPh₃)₄ , K₂CO₃ in 1,4-dioxane/H₂O .

  • Application : Introduces aryl groups at the 6-position for enhanced bioactivity .

Protocol :

  • Combine 6-bromo-pyrrolopyridine (1 eq), arylboronic acid (1.5 eq), Pd catalyst (0.06 eq).

  • Heat at 125°C under microwave irradiation for 26 min .

  • Isolate via silica gel chromatography (yield: 60–85%).

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS) : The pyrrole ring directs electrophiles to the α-positions (C3/C5), while the pyridine nitrogen deactivates the β-positions.

  • Steric Effects : The ethylamine side chain hinders substitution at the 7-position, favoring reactivity at the 3-position.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various reactions such as oxidation and substitution. The ability to modify its structure allows chemists to tailor compounds for specific applications, enhancing the compound's utility in drug discovery and materials science.

Biological Applications

Biological Activity Exploration
Research has indicated that this compound interacts with various biological targets, making it a subject of interest for pharmacological studies. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and migration processes. This inhibition suggests potential applications in treating conditions characterized by abnormal cell growth.

Cancer Research
A significant area of investigation involves the compound's role as an anti-cancer agent. Studies have demonstrated that derivatives exhibit selective cytotoxicity against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). For example, one study reported a promising derivative with an IC50 value of 0.82 μM against A549 cells, indicating its potential as a therapeutic agent in oncology .

Medicinal Applications

Therapeutic Potential
The therapeutic potential of this compound extends to its use as an inhibitor of specific kinases involved in disease progression. Notably, it has been identified as a potential inhibitor of SGK-1 kinase, which plays a role in renal and cardiovascular diseases. This inhibition could lead to novel treatments aimed at regulating electrolyte balance and managing conditions associated with excessive cell proliferation .

LSD1 Inhibition
Recent research has highlighted the compound's ability to act as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. A series of derivatives were synthesized and evaluated for their inhibitory effects on LSD1, showing nanomolar IC50 values and significant antiproliferative activity against acute myeloid leukemia (AML) cell lines. The most effective compound demonstrated favorable pharmacokinetic properties and suppressed tumor growth in xenograft models .

Case Studies

Study Focus Findings Implications
Inhibition of FGFRs Derivatives showed significant inhibition of fibroblast growth factor receptors.Potential applications in therapies targeting abnormal cell proliferation.
Anti-Cancer Activity Compound 7c exhibited IC50 values < 1 μM against multiple cancer cell lines.Promising candidate for developing new anti-cancer drugs.
LSD1 Inhibitor Development Novel derivatives acted as selective LSD1 inhibitors with potent activity against AML cells.Lead compounds for future AML treatments with improved efficacy profiles.

Mechanism of Action

The mechanism by which 2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By binding to these receptors, the compound can modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Differences

  • Positional Isomerism : The substitution position on the pyrrolopyridine ring significantly impacts biological activity. For example, the 7-yl isomer (target compound) may exhibit distinct binding modes compared to the 3-yl isomer (e.g., ’s dihydrochloride salt) due to spatial orientation .
  • In contrast, the imine group in ’s brominated derivative introduces electrophilicity, which may limit stability but enable covalent binding strategies .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) exhibit higher water solubility than free bases. The target compound’s free base form likely requires formulation adjustments for bioavailability .
  • Acid-Base Behavior : The pKa of the amine group (estimated ~10–11) influences ionization state at physiological pH, affecting membrane permeability and protein binding .

Biological Activity

2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine, a compound belonging to the pyrrolopyridine class, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C9H11N3 and a molecular weight of 161.21 g/mol. Its structure features a pyrrole ring fused with a pyridine ring, which is characteristic of many biologically active compounds in this class. The unique arrangement allows for specific interactions with biological targets, enhancing its pharmacological profile.

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Antitumor Effects : Some derivatives have shown promise as antitumor agents by inducing apoptosis in cancer cells and inhibiting tumor growth in xenograft models.
  • Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression and other diseases. For example, analogs targeting the PfCLK3 kinase have demonstrated significant antimalarial activity and potential for therapeutic use against malaria .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has established SARs that highlight how changes in functional groups affect potency and selectivity:

CompoundR1R2IC50 (nM)Biological Activity
1NEt2OMe40Antimalarial
8aNMe2OMe29Antimalarial
8bN-pyrrolidinylOMe38Antimalarial
8cN-morpholinylOMe9Antimalarial

This table illustrates how variations in substituents can lead to significant differences in biological activity, particularly against malaria-causing parasites.

Case Study 1: Antitumor Activity

A study evaluated several pyrrolopyridine derivatives for their ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. One derivative exhibited nanomolar IC50 values and demonstrated potent antiproliferative effects against acute myeloid leukemia (AML) cell lines (MV4-11 and Kasumi-1). The compound also induced differentiation in AML cells and showed efficacy in suppressing tumor growth in xenograft models .

Case Study 2: Antimicrobial Potential

In another investigation, the antimicrobial properties of related pyrrolopyridine compounds were assessed. Results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) of this compound is crucial for evaluating its therapeutic potential. Initial studies suggest favorable oral bioavailability and metabolic stability. However, further toxicological assessments are necessary to ensure safety profiles before clinical applications.

Q & A

Q. What are the recommended synthetic routes for 2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine?

The synthesis of pyrrolopyridine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 4-chloropyrrolopyrimidine intermediates (e.g., 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine) can react with amines under reflux conditions in ethanol with triethylamine as a catalyst . Adapting this method, the target compound may be synthesized by substituting the chlorine atom at the 7-position with an ethanamine group. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical to improve yield and purity.

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns and amine protonation.
  • HPLC-MS : To assess purity and molecular weight (theoretical m/z = 161.20 for C₉H₁₁N₃).
  • X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally similar pyrrolopyrimidine derivatives .
  • InChI Key Validation : Cross-referencing with databases using the compound’s InChI key (e.g., HXTUOLGGMWNTJZ-UHFFFAOYSA-N for related chlorinated analogs) .

Q. What solvents are suitable for dissolving this compound?

Limited solubility data exist, but polar aprotic solvents (e.g., DMSO, DMF) are typically effective for pyrrolopyridine derivatives. Avoid aqueous solutions unless protonated, as the free amine may exhibit poor solubility. Always confirm compatibility with experimental conditions (e.g., biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrrolopyridine derivatives?

Discrepancies in activity may arise from positional isomerism (e.g., [2,3-b] vs. [2,3-c] substitution) or protonation states. To address this:

  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions.
  • Use molecular docking to compare binding affinities to target proteins (e.g., kinases or GPCRs) .
  • Validate findings with orthogonal assays (e.g., SPR for binding kinetics, cellular viability assays) .

Q. What strategies optimize the stability of this compound under physiological conditions?

  • pH Stability : Test buffered solutions (pH 4–9) to identify optimal storage conditions.
  • Metabolic Stability : Use liver microsomes or hepatocyte assays to assess susceptibility to cytochrome P450 enzymes .
  • Formulation : Encapsulation in liposomes or PEGylation to enhance half-life in vivo .

Q. How can researchers design experiments to evaluate its pharmacokinetic (PK) profile?

  • In Vivo Models : Administer the compound to rodents and measure plasma concentration via LC-MS/MS at timed intervals.
  • Tissue Distribution : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to track biodistribution .
  • Excretion Studies : Analyze urine and feces for metabolites using high-resolution mass spectrometry .

Q. What are the critical parameters for scaling up synthesis without compromising yield?

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to minimize byproducts.
  • Process Optimization : Use DoE (Design of Experiments) to refine temperature, solvent ratio, and reaction time .
  • Purification : Employ column chromatography or recrystallization (e.g., methanol/water systems) for high-purity batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.